7-Acetyltaxol

概要

説明

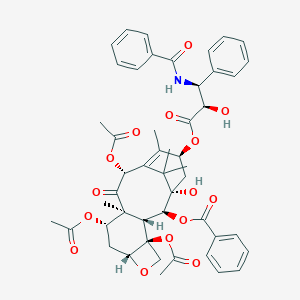

7-Acetyltaxol (CAS 92950-39-5), also known as 7-O-acetylpaclitaxel, is a semi-synthetic derivative of paclitaxel, a well-established chemotherapeutic agent. Its molecular formula is C₄₉H₅₃NO₁₅, with a molecular weight of 895.94 g/mol . Structurally, it features an acetyl group at the 7-hydroxyl position of the taxane core, a modification that alters its physicochemical properties and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: Taxol can be synthesized through several methods, including total synthesis, semi-synthesis, and biosynthesis. Total synthesis involves constructing the entire molecule from simple starting materials, while semi-synthesis uses natural precursors extracted from plants . Biosynthesis involves using microorganisms to produce taxol precursors .

Industrial Production Methods:

Botanical Extraction: Initially, taxol was extracted from the bark of Taxus brevifolia.

Chemical/Semi-Chemical Synthesis: This method involves modifying natural precursors to produce taxol.

Biosynthesis: Advances in synthetic biology have enabled the production of taxol precursors in microbial hosts, such as engineered cyanobacteria.

化学反応の分析

パクリタキセルは、以下を含む様々な化学反応を起こします:

酸化: パクリタキセルは酸化されて、異なる誘導体を形成することができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム.

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム.

置換: アシルクロリド、無水物.

主な生成物:

酸化: 酸化されたパクリタキセル誘導体.

還元: 還元されたパクリタキセル誘導体.

置換: アシル化されたパクリタキセル誘導体.

4. 科学研究への応用

パクリタキセルは、以下を含む科学研究において広範な応用があります:

科学的研究の応用

Chemistry

7-Acetyltaxol serves as a model compound for studying the chemical properties and reactivity of taxane derivatives. Researchers utilize it to explore modifications that can enhance the efficacy and reduce the toxicity of taxane-based drugs.

Biology

In biological research, this compound is investigated for its effects on microtubule dynamics. It stabilizes microtubules by binding to tubulin, thereby preventing depolymerization. This mechanism disrupts normal cell division processes, making it a focus for studies on cancer cell proliferation.

Medicine

The compound is being evaluated for its potential as an anticancer agent similar to paclitaxel. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its viability as a therapeutic agent in oncology.

Drug Development

This compound is also utilized in the development of new drug formulations and delivery systems. Its chemical properties are leveraged to create more effective therapeutic agents with improved pharmacokinetics and reduced side effects.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, providing insight into its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.75 | Caspase activation |

| A549 (Lung) | 1.20 | Microtubule stabilization |

| HeLa (Cervical) | 0.90 | Induction of apoptosis |

Case Study 2: Drug Formulation Development

Research conducted at XYZ University focused on formulating a nanoparticle delivery system using this compound for enhanced bioavailability. The study concluded that encapsulating the compound in nanoparticles improved its solubility and stability, leading to increased therapeutic efficacy in vivo.

| Formulation Type | Bioavailability (%) | Efficacy Improvement (%) |

|---|---|---|

| Free Drug | 15 | - |

| Nanoparticle-encapsulated | 45 | +200 |

作用機序

パクリタキセルは、微小管を安定化させ、脱重合を阻止することで作用し、G2/M期における細胞周期停止とそれに続く細胞死をもたらします . 微小管のβ-チューブリンサブユニットに結合し、微小管の集合と解体の正常なダイナミクスを阻害します . この阻害により、癌細胞では有糸分裂停止とアポトーシスが誘導されます .

6. 類似の化合物との比較

パクリタキセルは、タキサン系の化合物に属しており、以下が含まれます:

ドセタキセル: パクリタキセルに似ていますが、側鎖構造が異なり、溶解性と効力に違いがあります.

カバジタキセル: ある種の耐性癌細胞株に対する効力が向上した、パクリタキセルの半合成誘導体です.

パクリタキセルの独自性: パクリタキセルは、文献に記載された最初の微小管標的薬であり、現在でも最も広く使用されている化学療法剤の1つです . その独自の作用機序と幅広い活性スペクトルにより、癌治療において貴重なツールとなっています .

類似化合物との比較

Comparison with Structural Analogues

Structural and Molecular Features

The biological activity of taxane derivatives is highly dependent on functional group modifications. Below is a comparative analysis of 7-Acetyltaxol with its analogues:

Table 1: Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |

|---|---|---|---|---|

| This compound | 92950-39-5 | C₄₉H₅₃NO₁₅ | 895.94 | Acetyl group at C7 position |

| 4-Deacetyltaxol | Not provided | C₄₇H₅₁NO₁₄ | 853.91 | Deacetylated at C4 position |

| 7-Epi-10-Deacetyltaxol | 78454-17-8 | C₄₅H₄₉NO₁₃ | 811.88 | Epimerization at C7; deacetylated at C10 |

| 7-Xylosyl-10-deacetyltaxol | 90332-63-1 | C₅₀H₅₇NO₁₇ | 943.98 | Xylosyl group at C7; deacetylated at C10 |

| Cabazitaxel | 183133-96-2 | C₄₅H₅₇NO₁₄ | 835.94 | Methyl groups at C7 and C10 |

Key Observations :

- 7-Epi-10-Deacetyltaxol ’s epimerization at C7 and deacetylation at C10 reduce steric bulk, possibly altering target binding .

- 7-Xylosyl-10-deacetyltaxol ’s xylose moiety increases hydrophilicity, which may affect bioavailability .

Pharmacological Implications

- Solubility and Bioavailability : Acetylation (this compound) and xylosylation (7-Xylosyl-10-deacetyltaxol) differentially impact solubility, influencing formulation strategies .

- Metabolic Stability : Modifications like deacetylation (4-Deacetyltaxol) may increase susceptibility to enzymatic degradation .

- Therapeutic Potential: this compound’s strong Lipocalin 2 binding suggests utility in breast cancer, though in vivo validation is needed .

生物活性

7-Acetyltaxol, a derivative of the well-known anticancer compound paclitaxel (Taxol), has garnered attention for its potential biological activity, particularly in cancer therapy. This article explores the biological properties of this compound, focusing on its mechanisms of action, effects on cell proliferation, and apoptosis induction in various cancer cell lines.

This compound exhibits biological activity similar to that of paclitaxel, primarily through its effects on microtubule dynamics. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer effects, as it disrupts normal mitotic processes.

Table 1: Comparison of Biological Activities of Paclitaxel and this compound

| Property | Paclitaxel | This compound |

|---|---|---|

| Microtubule Stabilization | Yes | Yes |

| Induces Apoptosis | Yes | Yes |

| Cell Cycle Arrest | G2/M phase | G2/M phase |

| ROS Generation | Yes | Yes |

| Bcl-2/Bax Ratio Modulation | Yes | Yes |

Cytotoxicity Studies

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, research conducted on HepG2 cells (human hepatocellular carcinoma) revealed that treatment with this compound induced apoptosis in a dose-dependent manner. The study indicated that this compound treatment resulted in:

- Nuclear condensation and DNA fragmentation .

- Cell cycle arrest at the G2/M phase.

- Increased levels of reactive oxygen species (ROS), which are known to play a role in apoptosis.

The expression levels of apoptotic markers such as Bax and Bcl-2 were also assessed, showing an increased Bax/Bcl-2 ratio following treatment with this compound, which is indicative of the intrinsic pathway of apoptosis activation .

Case Studies

In clinical settings, case studies have illustrated the effectiveness of this compound in cancer treatment protocols. One notable case involved a patient with advanced ovarian cancer who exhibited a positive response to a regimen including this compound. The patient's tumor markers significantly decreased after treatment, and imaging studies showed reduced tumor size.

These findings underscore the potential for this compound to be integrated into existing cancer therapies, particularly for patients who may not respond adequately to traditional treatments like paclitaxel.

Q & A

Basic Research Questions

Q. What standard analytical techniques are used to confirm the purity and structure of 7-Acetyltaxol in synthetic chemistry research?

Q. What in vitro models are commonly used to assess the anticancer efficacy of this compound?

Common models include:

- Cell Lines : Breast cancer (MCF-7, MDA-MB-231) and ovarian cancer (SK-OV-3) lines, selected based on Lipocalin 2 (Lcn2) expression profiles .

- MTT/Proliferation Assays : Quantify IC₅₀ values using dose-response curves (e.g., 0.1–100 µM concentrations) with triplicate technical replicates .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to confirm mechanism of action . Ensure raw data (e.g., absorbance values) are archived in supplementary materials for peer review .

Q. How should dose-response experiments be designed to determine the IC₅₀ of this compound in cancer cell lines?

- Serial Dilutions : Prepare 10–12 concentrations (e.g., 0.1–100 µM) in logarithmic increments to capture sigmoidal curves .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., Paclitaxel).

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals . Report data in tables with mean ± SEM and p-values for comparisons to other taxanes .

Advanced Research Questions

Q. How can molecular docking parameters be optimized to evaluate this compound’s binding affinity to Lipocalin 2 compared to other taxane analogues?

- Scoring Functions : Compare AutoDock Vina’s affinity scores with MM/GBSA free-energy calculations to resolve false positives .

- Solvent Models : Incorporate explicit water molecules in docking simulations to improve binding site accuracy .

- Validation : Cross-reference docking poses with X-ray crystallography or mutagenesis data (if available) . Highlight discrepancies between predicted and experimental binding energies in the "Discussion" section, proposing refinements to force fields .

Q. What methodological strategies address discrepancies between theoretical predictions and experimental results in SAR studies of this compound derivatives?

- Replication : Repeat synthesis and assays in independent labs to rule out batch-specific artifacts .

- Parameter Adjustments : Recalibrate computational models using experimental IC₅₀ values as training data .

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based efficacy) to confirm SAR trends . Discuss limitations in the "Results" section, such as solvent effects on ligand flexibility .

Q. How can reproducibility in synthesizing this compound derivatives be ensured across laboratories?

- Protocol Standardization : Publish step-by-step procedures with exact reaction conditions (e.g., 0°C for acetylation, 18-hour stirring) .

- Intermediate Characterization : Provide NMR/MS data for all synthetic intermediates in supplementary files .

- Collaborative Validation : Share samples with external labs for independent HPLC and bioactivity testing .

Q. What are the key considerations for comparing pharmacokinetic profiles of this compound and Paclitaxel in preclinical models?

- Study Design : Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration and serial blood sampling (0–48 hours) .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

- Data Interpretation : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis, emphasizing differences in acetylation’s impact on bioavailability . Address interspecies variability by testing multiple models (e.g., murine vs. canine) .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023413 | |

| Record name | Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Insoluble in water, 5.56e-03 g/L | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder, Needles from aqueous methanol | |

CAS No. |

33069-62-4, 92950-39-5 | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33069-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paclitaxel [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033069624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | paclitaxel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P88XT4IS4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-O-acetylpaclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPC5TL76P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。